molecular formula C11H10N2O3 B3010521 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid CAS No. 1779128-33-4

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3010521
CAS No.: 1779128-33-4
M. Wt: 218.212
InChI Key: CDXGMXGHSUNWKY-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. It also contains a methoxyphenyl group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely include an imidazole ring, a methoxyphenyl group, and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives can undergo a variety of reactions, including nucleophilic substitution and electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Corrosion Inhibition

Research has shown that imidazole derivatives, including those related to 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, are effective in inhibiting corrosion. Specifically, these derivatives have been used on mild steel in acidic solutions, demonstrating high corrosion inhibition efficiency. This is attributed to their strong adsorption capabilities, which follow the Langmuir model (Prashanth et al., 2021).

Coordination Polymer Construction

This chemical has been used in the synthesis of transition-metal coordination polymers. These polymers are characterized by their strong coordination ability and various coordination modes, which are vital for their structural integrity and functional applications (Xiong et al., 2013).

Synthesis and Structural Analysis

The compound plays a role in the synthesis of various imidazole carboxylic esters. These compounds serve as building blocks for synthesizing active-site model compounds of enzymes like cytochrome c oxidase. Determining the pKa values of these compounds provides insight into proton transfer processes (Collman et al., 2000).

Hyaluronan Derivative Conjugation

It has been used in the conjugation of ferulic acid to natural polysaccharide derivatives like hyaluronic acid. This process involves the activation of ferulic acid with 1,1'-carbonyldiimidazole, leading to the development of graft copolymers with varied grafting degrees. These copolymers have applications in macromolecular and rheological characterization (Cappelli et al., 2014).

Luminescence Properties in Metal-Organic Frameworks

This compound has been involved in the synthesis of metal–organic frameworks. These frameworks demonstrate solid-state luminescence properties, which are crucial for potential applications in photoluminescent materials (Lin et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-methoxyphenylboronic acid, are known to be used in suzuki–miyaura coupling reactions . This suggests that the compound might interact with organoboron reagents and palladium (II) complexes .

Mode of Action

Based on its structural similarity to other compounds, it might participate in carbon–carbon bond-forming reactions like the suzuki–miyaura coupling . In this process, the compound could potentially interact with its targets, leading to changes in their chemical structure .

Biochemical Pathways

Compounds with similar structures are known to be involved in the metabolism of branched-chain amino acids . This suggests that the compound might influence similar metabolic pathways.

Pharmacokinetics

A compound with a similar structure, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been reported to undergo rapid metabolism and wide tissue distribution in sprague-dawley rats . This might suggest similar ADME properties for 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid.

Result of Action

Based on its structural similarity to other compounds, it might participate in carbon–carbon bond-forming reactions, leading to changes in the chemical structure of its targets .

Action Environment

The suzuki–miyaura coupling, in which similar compounds participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.

Safety and Hazards

As with any chemical compound, handling “1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

3-(3-methoxyphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGMXGHSUNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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